2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine
Description
2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine (CAS: 2377920-18-6) is a pyridine derivative featuring a chloro substituent at the 2-position and a propan-2-ylidene hydrazine group at the 4-position. Its molecular formula is C₈H₉ClN₄, with a molecular weight of 196.45 g/mol (calculated). This compound is synthesized via condensation reactions between hydrazine derivatives and ketones, such as acetone, under controlled conditions . It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation .
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(propan-2-ylideneamino)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6(2)11-12-7-3-4-10-8(9)5-7/h3-5H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUNZLNOTDCHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=NC=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with isopropylhydrazine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized to form corresponding azo compounds or reduced to form hydrazones.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Condensation Agents: Aldehydes, ketones for condensation reactions.
Major Products
Substitution Products: Amino or thio derivatives of the pyridine ring.
Oxidation Products: Azo compounds.
Reduction Products: Hydrazones.
Condensation Products: Schiff bases.
Scientific Research Applications
2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can lead to the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Property Variations
The compound’s unique properties arise from its hydrazine-propan-2-ylidene moiety. Below is a comparative analysis with analogous pyridine derivatives:
Table 1: Key Properties of 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine and Related Compounds
Structural and Functional Insights
- Molecular Weight and Solubility : The target compound’s low molecular weight (196.45 g/mol) compared to phenyl-substituted analogs (466–545 g/mol) suggests higher solubility in polar solvents, advantageous for solution-phase reactions .
- Conjugation and Stability : The propan-2-ylidene hydrazine group introduces conjugation between the hydrazine N–N bond and the pyridine ring, enhancing resonance stabilization. In contrast, phenylallylidene derivatives (e.g., in ) exhibit extended conjugation through double bonds, affecting crystal packing and intermolecular interactions .
- Synthetic Utility : The chloro substituent at the 2-position facilitates nucleophilic aromatic substitution, enabling further functionalization. This contrasts with piperidinylmethyl-substituted pyridines (), where the bulky group directs reactivity toward electrophilic substitution .
Pharmaceutical Relevance
- The propan-2-ylidene hydrazine moiety is critical in designing kinase inhibitors and antimicrobial agents. Its planar structure allows for π-π stacking with biological targets, enhancing binding affinity .
- Phenyl-substituted analogs () show higher melting points (268–287°C) due to increased molecular rigidity and van der Waals interactions, making them suitable for solid-phase synthesis .
Biological Activity
2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine, with the CAS number 2377920-18-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and other therapeutic potentials, supported by recent research findings.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar hydrazine derivatives. Although specific data on this compound is limited, related compounds have shown significant activity against various pathogens. For instance, derivatives of hydrazones demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests a potential for similar efficacy in the target compound.
Antitumor Activity
The compound's structural characteristics may confer antitumor properties. Compounds with hydrazone linkages have been reported to exhibit cytotoxic effects against cancer cell lines. For example, a study indicated that certain hydrazone derivatives showed significant cytotoxicity in vitro against various cancer cell lines, including prostate and gastric cancers . The mechanism often involves apoptosis induction and cell cycle arrest, which could be extrapolated to this compound pending further research.
The biological activity of hydrazone compounds is frequently linked to their ability to interact with cellular targets involved in growth regulation and apoptosis. For instance:
- Androgen Receptor Modulation: Some compounds in this class have been identified as selective androgen receptor modulators (SARMs), suggesting that this compound might exhibit similar properties, potentially useful in treating androgen-dependent conditions such as prostate cancer .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine, and how can reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution of a chloro-substituted pyridine precursor with a hydrazine derivative. For example, reacting 2-chloro-4-hydrazinylpyridine with acetone (propan-2-ylidene precursor) under reflux in anhydrous ethanol, followed by purification via column chromatography. Yield optimization requires controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Impurities like unreacted hydrazine or byproducts (e.g., dimeric hydrazones) can be minimized using inert atmospheres (N₂/Ar) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine C–H signals at δ 7.5–8.5 ppm, hydrazone N–H at δ 8.0–9.0 ppm).
- FT-IR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3250 cm⁻¹ (N–H stretch) validate the hydrazone moiety .
- Mass Spectrometry : HR-MS identifies the molecular ion [M+H]⁺ and fragmentation patterns.
- Elemental Analysis : Matches calculated vs. observed C, H, N, Cl percentages (deviation <0.3% ensures purity) .
Q. How does the hydrazine-propan-2-ylidene moiety influence the compound’s solubility and stability?
- Methodology : The hydrazone group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces stability under acidic conditions due to hydrolysis. Stability studies (TGA/DSC) show decomposition >200°C. Solubility can be quantified via UV-Vis calibration curves in solvents of varying polarity (logP ~1.8) .
Advanced Research Questions
Q. What computational methods are suitable for modeling the compound’s electronic structure and reactivity?
- Methodology :
- DFT Calculations : B3LYP/6-311G(d,p) basis sets predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and charge distribution on the pyridine N and hydrazone C=N groups.
- Molecular Dynamics : Simulate solvation effects and ligand-protein docking (e.g., AutoDock Vina) to predict biological interactions .
- TD-DFT : Correlate UV-Vis absorption spectra (λmax ~360 nm) with electronic transitions .
Q. How can crystallographic data resolve contradictions in proposed molecular configurations?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles (pyridine-hydrazone plane: ~15°). Discrepancies between experimental and computational geometries (e.g., torsion angles >5°) may indicate crystal packing effects or tautomerism. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .
Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?
- Methodology :
- Protection/Deprotection : Use Boc groups to shield the hydrazone during electrophilic substitution (e.g., nitration at C-5).
- Catalysis : Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids requires anhydrous conditions and ligand optimization (e.g., SPhos) to suppress homocoupling .
- Kinetic Control : Lower reaction temperatures (−20°C) favor regioselective substitution over ring oxidation .
Contradiction Analysis
- Synthesis Yield Discrepancies : Variations in reported yields (e.g., 68% vs. 85%) may arise from solvent purity (anhydrous vs. technical grade) or catalyst loading. Replicate studies with controlled variables (e.g., glovebox vs. ambient conditions) are recommended .
- Crystallographic vs. Computational Bond Lengths : Discrepancies in C–N bond lengths (SC-XRD: 1.31 Å vs. DFT: 1.28 Å) highlight the need for relativistic corrections in computational models .
Biological Activity and SAR
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
